molecular formula C6H2Br2F3N B569195 2,6-Dibromo-4-(trifluoromethyl)pyridine CAS No. 1000152-84-0

2,6-Dibromo-4-(trifluoromethyl)pyridine

Cat. No.: B569195
CAS No.: 1000152-84-0
M. Wt: 304.892
InChI Key: UYZOWFBHUSJQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C₆H₂Br₂F₃N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis and various industrial applications .

Scientific Research Applications

2,6-Dibromo-4-(trifluoromethyl)pyridine has several scientific research applications:

Safety and Hazards

The safety data sheet for “2,6-Dibromo-4-(trifluoromethyl)pyridine” suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future directions of “2,6-Dibromo-4-(trifluoromethyl)pyridine” could involve its use in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(trifluoromethyl)pyridine typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives that are useful in further synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-4-(trifluoromethyl)pyridine
  • 2,6-Difluoro-4-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine

Uniqueness

2,6-Dibromo-4-(trifluoromethyl)pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. Compared to its analogs, it offers higher reactivity in substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,6-dibromo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZOWFBHUSJQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856664
Record name 2,6-Dibromo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000152-84-0
Record name 2,6-Dibromo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.